molecular formula C9H16ClNOS B3077588 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride CAS No. 1048673-57-9

2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride

Cat. No.: B3077588
CAS No.: 1048673-57-9
M. Wt: 221.75 g/mol
InChI Key: JDUFEQGLYMVSJP-UHFFFAOYSA-N
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Description

2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride is a secondary amine derivative featuring a thiophene ring substituted at the 2-position, linked via a methylene bridge to an amino group on a butanol backbone. The compound’s molecular formula is C₁₀H₁₆ClNOS (assuming the thienyl group is at position 2; see structural clarification below). It is a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

2-(thiophen-2-ylmethylamino)butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS.ClH/c1-2-8(7-11)10-6-9-4-3-5-12-9;/h3-5,8,10-11H,2,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUFEQGLYMVSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride typically involves the reaction of 2-thienylmethylamine with 1-butanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride with analogs based on structural, synthetic, and commercial availability data from the evidence.

Positional Isomer: 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride

  • Structure : The primary distinction lies in the substitution position of the thienyl group (3- vs. 2-thienyl).
  • Molecular Formula: C₉H₁₆ClNOS (exact mass: 221.743 g/mol) .
  • Key Data :
    • CAS: 1049713-29-2
    • Purity: 95%
    • ChemSpider ID: 30907634
  • Implications : Positional isomerism can alter electronic properties and binding affinities. The 3-thienyl analog may exhibit different solubility or reactivity due to steric and electronic effects compared to the 2-substituted compound .

Thienylmethylthio-Benzamide Derivatives

Several compounds in share the 2-thienylmethyl motif but differ in core structure and functional groups:

Compound ID Structure Key Features Potential Applications
15 N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thioether linkage, pyridine-cyano group Anticancer, antiviral (hypothesized)
55 N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide Benzothiazole moiety, thioether linkage Platelet aggregation inhibition
  • Comparison: Unlike this compound, these analogs replace the amino-butanol backbone with benzamide-thioether scaffolds. The thioether group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the amine .

Discontinued Analog: 1-(Methylamino)-3-(4-nitrophenoxy)propan-2-ol Hydrochloride

  • Structure: Features a nitro-phenoxy group instead of thienylmethyl.
  • Status : Discontinued by CymitQuimica across all sizes (1g–500mg) .
  • The nitro group may introduce toxicity concerns absent in the thienylmethyl derivative .

Biological Activity

Overview

2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its molecular formula is C10H18ClNOS, and it has garnered interest due to its interactions with various biomolecules and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-thiophenemethanamine with 1-chlorobutan-2-ol. This process is conducted under controlled conditions, often in the presence of solvents and catalysts to optimize yield and purity. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which contribute to its versatility in research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways within cells. The precise mechanisms are still under investigation, but initial studies suggest that it may act as an inhibitor or modulator in various biochemical processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, no severe adverse effects were observed at lower doses; however, increased liver weights were noted at higher doses, indicating potential hepatotoxicity. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day . Furthermore, genotoxicity tests showed no positive responses in bacterial assays, suggesting a low risk of genetic damage associated with this compound .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study investigated its role as a precursor in synthesizing more complex pharmacological agents. The compound's unique structure allowed for the development of derivatives with enhanced biological activity.
  • Case Study 2 : Another research project focused on its application in treating neurological disorders due to its interaction with neurotransmitter systems. Preliminary results indicated that it could enhance choline uptake, which is crucial for cognitive functions .

Comparative Analysis

Compound NameBiological ActivityToxicity Profile
This compoundAntimicrobial, potential neuroprotectiveNOAEL: 50 mg/kg; low genotoxicity
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanolAntimicrobial; moderate toxicityHigher NOAEL; hepatotoxicity noted

This table illustrates how this compound compares with similar compounds in terms of biological activity and toxicity.

Q & A

Q. What are the standard synthetic routes for 2-[(2-thienylmethyl)amino]-1-butanol hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-thienylmethylamine with a butanol derivative (e.g., epoxide or halide) under acidic conditions, followed by hydrochlorination. Reaction parameters like temperature, solvent (e.g., dioxane), and HCl stoichiometry influence yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires NMR spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR for amine and hydroxyl groups), IR spectroscopy (to identify N–H and O–H stretches), and HPLC (for purity assessment ≥98%). Mass spectrometry and X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What safety precautions are necessary when handling this compound?

Toxicity data indicate risks of skin/eye irritation and respiratory inflammation. Use PPE (gloves, goggles), work in a fume hood, and follow spill protocols (neutralize with inert absorbents). Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization includes:

  • Catalyst screening (e.g., Lewis acids or phase-transfer catalysts).
  • Solvent selection (polar aprotic solvents like DMF improve amine reactivity).
  • HCl concentration titration to avoid over-protonation of intermediates. Post-synthesis purification via recrystallization or column chromatography enhances purity .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Batch reproducibility checks using orthogonal analytical methods (e.g., LC-MS).
  • Dose-response validation across multiple cell lines or in vitro models.
  • Structural analogs to isolate pharmacophore contributions .

Q. What mechanistic insights exist for its interaction with biological targets?

The compound’s ethanolamine backbone and thienyl group enable hydrogen bonding and π-π stacking with enzymes or receptors. Computational docking studies suggest affinity for aminergic GPCRs or microbial enzymes. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does stereochemistry influence its physicochemical and biological properties?

Chiral centers (e.g., at the amino alcohol moiety) affect solubility, membrane permeability, and target selectivity. Enantiomeric resolution via chiral HPLC or asymmetric synthesis is critical for structure-activity relationship (SAR) studies .

Methodological Considerations

Q. What protocols are recommended for stability testing under varying conditions?

Conduct accelerated stability studies:

  • Thermal degradation : Heat at 40–60°C for 1–4 weeks, monitor via HPLC.
  • pH stability : Test in buffers (pH 1–13) to identify hydrolysis-prone functional groups.
  • Light sensitivity : Expose to UV/visible light and assess photodegradation products .

Q. How to design assays for evaluating its antimicrobial potential?

Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi. Combine with time-kill kinetics and biofilm disruption tests . Include cytotoxicity controls (e.g., mammalian cell lines) to assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride
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2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride

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